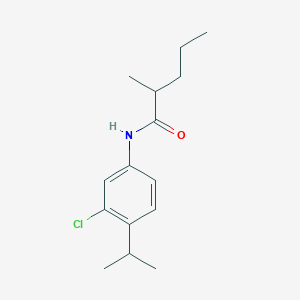
N-(3-Chloro-4-propan-2-ylphenyl)-2-methylpentanamide
Cat. No. B8546378
Key on ui cas rn:
106827-21-8
M. Wt: 267.79 g/mol
InChI Key: XESCSVABNVAQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04749812
Procedure details


To 36 ml of toluene were added 1.0 g (5.9/1000 mole) of 3-chloro-4-isopropylaniline and 0.7 g of pyridine, and 0.9 g (5.9/1000 mole) of 2-methylvaleryl chloride was added. The mixture was stirred at room temperature for 20 minutes. The crystals that precipitated were separated by filtration. Water (70 ml) was added to the filtrate, and the mixture was extracted with toluene. The toluene solution was washed with a saturated aqueous solution of sodium hydrogen carbonate, and dried over anhydrous sodium sulfate. The resulting dried solution was concentrated by an evaporator. Recrystallization of the resulting crude crystals from methanol gave 1.2 g of N-(3-chloro-4-isopropylphenyl)-2-methylvaleramide in a yield of 76.0 % based on 3-chloro-4-isopropylaniline.




Yield
76%
Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[Cl:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][C:15]=1[CH:16]([CH3:18])[CH3:17])[NH2:12].[CH3:19][CH:20]([CH2:24][CH2:25][CH3:26])[C:21](Cl)=[O:22]>N1C=CC=CC=1>[Cl:8][C:9]1[CH:10]=[C:11]([NH:12][C:21](=[O:22])[CH:20]([CH3:19])[CH2:24][CH2:25][CH3:26])[CH:13]=[CH:14][C:15]=1[CH:16]([CH3:18])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1C(C)C
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)CCC
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals that precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (70 ml) was added to the filtrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The toluene solution was washed with a saturated aqueous solution of sodium hydrogen carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting dried solution was concentrated by an evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the resulting crude crystals from methanol
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1C(C)C)NC(C(CCC)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 0% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
